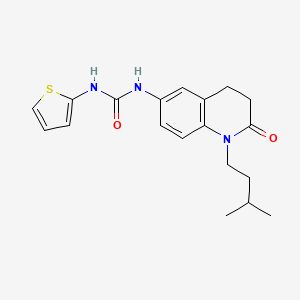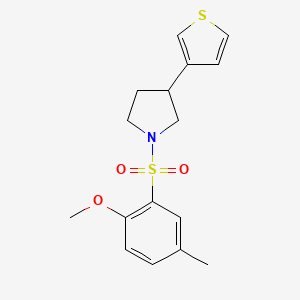![molecular formula C26H23ClN4O3 B2566575 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione CAS No. 933020-53-2](/img/structure/B2566575.png)
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione” is a complex organic molecule. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinazoline group, which is a fused ring system containing two nitrogen atoms .科学的研究の応用
Hypotensive Properties
The compound 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione and its derivatives have shown significant potential in the realm of hypotensive agents. A study by Eguchi et al. (1991) focused on synthesizing various derivatives of this compound to evaluate their activities in relaxing blood vessels and reducing blood pressure. They found that certain moieties attached to the compound exhibited noteworthy hypotensive activities, with one being 23 times more potent than papaverine, a well-known vasodilator, though less potent than cinnarizine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antimicrobial Effects
Research into the antimicrobial properties of quinazoline derivatives has been extensive. Vidule (2011) conducted a study synthesizing substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and tested them against various bacterial and fungal strains. They found that some compounds exhibited promising antibacterial and antifungal activities, demonstrating the potential of these derivatives in treating infections (Vidule, 2011).
Antifungal Compound Properties
A novel antifungal compound of the triazole class, closely related to the structure of the compound , was synthesized and characterized by Volkova et al. (2020). This study focused on determining its solubility in various solvents and its potential adsorption properties, which are critical for its effectiveness as a drug. The findings suggest that such compounds can be tailored for lipophilic delivery pathways in biological media, highlighting their utility in antifungal treatments (Volkova, Levshin, & Perlovich, 2020).
Anticancer Potential
The potential of quinazoline derivatives in anticancer research has been a notable area of study. For instance, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against various cancer cell lines. They found that these compounds exhibited significant cytotoxic activities, highlighting their potential as anticancer agents (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
将来の方向性
特性
IUPAC Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c27-20-4-3-5-21(16-20)29-12-14-30(15-13-29)24(32)19-10-8-18(9-11-19)17-31-25(33)22-6-1-2-7-23(22)28-26(31)34/h1-11,16H,12-15,17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKZMCPESBTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2566493.png)
![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2566497.png)

![N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2566500.png)

![Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B2566504.png)
![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)
![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)
![1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2566509.png)


![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)